4-溴甲基-3-氟吡啶

描述

4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .

Synthesis Analysis

The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis

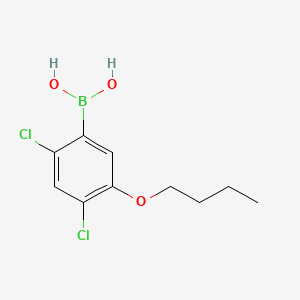

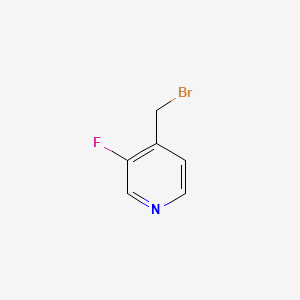

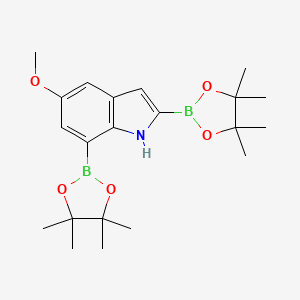

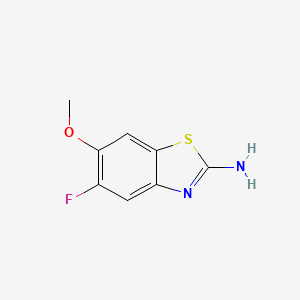

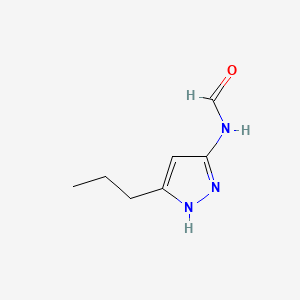

The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis

4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学研究应用

1. Deprotonation and Cross-Coupling Reactions

4-溴甲基-3-氟吡啶在氟芳烃的去质子化中起着至关重要的作用,导致锂芳基镁化物的形成。这些锂芳基镁化物在交叉偶联反应中起着关键作用,正如Awad等人(2004年)的研究所示,3-氟吡啶被去质子化形成锂芳基镁化物,这些化合物被捕获与亲电试剂或参与钯催化的交叉偶联反应(Awad et al., 2004)。

2. 含氟吡啶的合成

4-溴甲基-3-氟吡啶的另一个应用是合成含氟吡啶。Sutherland和Gallagher(2003年)描述了一种从5-溴-2-氟吡啶制备5-溴-2-氟-3-吡啶硼酸的方法,然后在Suzuki反应中使用该硼酸盐制备各种取代的含氟吡啶。这个过程突显了4-溴甲基-3-氟吡啶在合成复杂有机化合物中的多功能性(Sutherland & Gallagher, 2003)。

3. 振动光谱研究

在振动光谱学中,4-溴甲基-3-氟吡啶有助于理解单取代吡啶的光谱特性。Green等人(1963年)进行了一项研究,测量并完全指定了各种取代吡啶的红外和拉曼光谱中的频率,包括4-溴甲基-3-氟吡啶。这项研究有助于更深入地理解这类化合物的分子结构和行为(Green, Kynaston, & Paisley, 1963)。

安全和危害

未来方向

属性

IUPAC Name |

4-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTARAIMDJZXDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethyl-3-fluoropyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid](/img/structure/B594470.png)